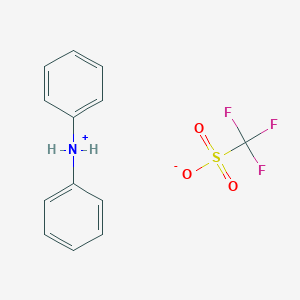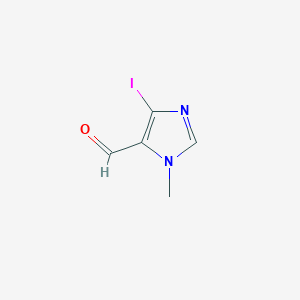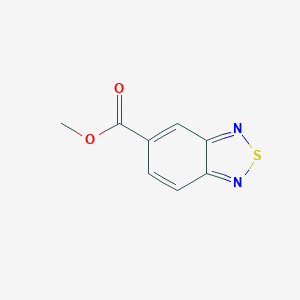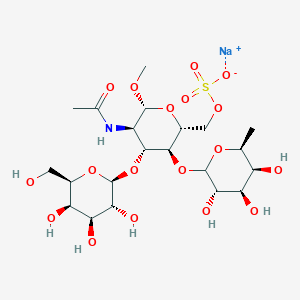
Diphenylammonium Trifluoromethanesulfonate
Übersicht
Beschreibung
Diphenylammonium Trifluoromethanesulfonate is a chemical compound with the molecular formula C13H12F3NO3S. It is known for its strong electron-accepting properties and high oxidative potential. This compound is typically found as a white crystalline solid and is soluble in organic solvents like toluene and dichloromethane but is almost insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Diphenylammonium Trifluoromethanesulfonate generally involves a multi-step reaction. Initially, aniline reacts with trifluoromethanesulfonic acid to form trifluoromethanesulfonic acid aniline salt. This intermediate is then reacted with sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenylammonium Trifluoromethanesulfonate is involved in various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Fluorination: It is used to introduce fluorine atoms into organic molecules.
Sulfonation: It can introduce sulfo groups into organic compounds.
Chlorination: It is also used for chlorination reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Fluorination: Reagents like elemental fluorine or fluorinating agents are used.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are typical reagents.
Chlorination: Chlorine gas or thionyl chloride are commonly used.
Major Products: The major products formed from these reactions include fluorinated, sulfonated, or chlorinated organic compounds, depending on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
Diphenylammonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Diphenylammonium Trifluoromethanesulfonate involves its strong electron-accepting properties, which enable it to act as an oxidizing agent. It can facilitate the transfer of electrons in various chemical reactions, leading to the formation of new chemical bonds. The compound’s molecular targets and pathways include its interaction with nucleophiles and electrophiles, enabling it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Diphenylammonium Triflate
- N-phenylanilinium Trifluoromethanesulfonate
- Diphenylammonium Trifluoromethanesulfonate
Uniqueness: this compound is unique due to its high oxidative potential and strong electron-accepting properties, which make it an effective catalyst and reagent in various chemical reactions. Its ability to introduce fluorine, sulfo, and chlorine groups into organic molecules sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
diphenylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGQAUINMTPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458885 | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164411-06-7 | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using Diphenylammonium Trifluoromethanesulfonate as a catalyst in the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid?
A1: While this compound (DPAT) can catalyze the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid through a combined ring-opening polymerization (ROP) and AB2 polycondensation mechanism, its applicability is limited due to the occurrence of side reactions. These side reactions can lead to undesired crosslinking in the resulting hyperbranched copolyesters []. This crosslinking can negatively impact the material properties and limit its potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)





![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)

